molecular formula C22H28N4O2 B2548922 5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one CAS No. 1951440-88-2

5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one

Cat. No.: B2548922
CAS No.: 1951440-88-2
M. Wt: 380.492
InChI Key: RNADXDKKJIZUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one is a complex organic molecule belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C₁₉H₂₃N₃O₂
  • Molecular Weight : 321.41 g/mol
  • Structural Features : The molecule consists of a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds with pyrazole structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The primary mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines, affecting cell proliferation and immune responses .
  • Antioxidant Properties : Some studies suggest that pyrazole compounds possess antioxidant capabilities, potentially mitigating oxidative stress in cells .

Therapeutic Potentials

The compound's biological activities suggest several therapeutic applications:

  • Anticancer Activity : Pyrazole derivatives have been investigated for their potential as anticancer agents. They can inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
  • Antimicrobial Activity : There is evidence supporting the antimicrobial properties of related pyrazole compounds, which could be beneficial in treating infections .
  • Anti-inflammatory Effects : Certain pyrazole derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Antitumor Activity

A study evaluated the antitumor efficacy of various pyrazole derivatives, including the target compound. Results indicated significant inhibition of tumor cell lines, suggesting that modifications in the molecular structure could enhance potency against specific cancer types .

Antimicrobial Evaluation

In vitro tests on similar pyrazole compounds demonstrated effective inhibition against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the pyrazole ring significantly increased antimicrobial activity .

Enzymatic Inhibition Studies

Research focusing on DHODH inhibitors highlighted that specific analogs of pyrazole compounds showed superior inhibition compared to traditional drugs. This opens avenues for developing new immunosuppressive agents based on this scaffold .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cell growth inhibitionStudy on pyrazole derivatives
AntimicrobialEffective against multiple pathogensEvaluation of related compounds
Enzyme InhibitionDHODH inhibitionResearch findings

Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
Dimethylamino groupEnhances cellular uptakeSAR analysis
Methoxyphenyl groupIncreases lipophilicitySAR analysis

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-4-[3-[(4-methoxyphenyl)methylamino]propyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-26(2)18-10-8-17(9-11-18)21-20(22(27)25-24-21)5-4-14-23-15-16-6-12-19(28-3)13-7-16/h6-13,23H,4-5,14-15H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNADXDKKJIZUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCNCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.